(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine
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Overview
Description
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine is a chiral amine compound that features a difluorobenzo dioxole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine typically involves the following steps:
Formation of the Benzo Dioxole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Difluoro Groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Butan-1-Amine Moiety: This step may involve a nucleophilic substitution reaction where the amine group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amine group or the aromatic ring.
Reduction: Reduction reactions could target the difluoro groups or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, particularly at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Reagents such as halogenating agents or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce a de-fluorinated amine.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Receptor Binding Studies: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to a physiological response.
Enzyme Inhibition: Inhibition of enzyme activity by binding to the active site or allosteric sites.
Signal Transduction Pathways: Modulation of signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-amine: A similar compound with a shorter carbon chain.
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine: A similar compound with a different carbon chain length.
Uniqueness
Structural Features: The specific arrangement of the difluorobenzo dioxole moiety and the butan-1-amine group.
Biological Activity: Unique interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C11H13F2NO2 |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)butan-1-amine |
InChI |
InChI=1S/C11H13F2NO2/c1-2-4-8(14)7-5-3-6-9-10(7)16-11(12,13)15-9/h3,5-6,8H,2,4,14H2,1H3/t8-/m1/s1 |
InChI Key |
PLHLJYKWJMDMPU-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
Canonical SMILES |
CCCC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
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